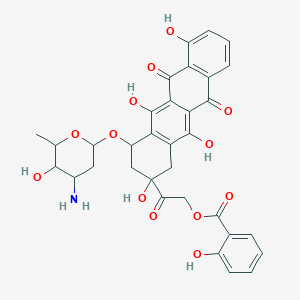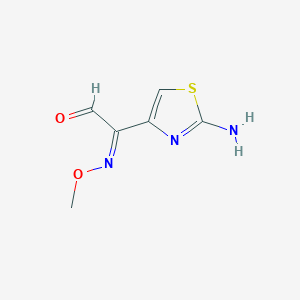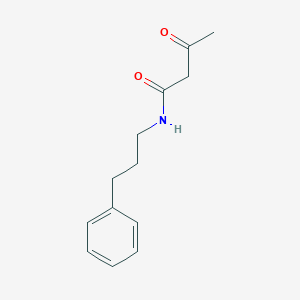
3-oxo-N-(3-phenylpropyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-N-(3-phenylpropyl)butanamide, also known as phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects. It belongs to the racetam family of drugs and is structurally similar to piracetam. In
Wirkmechanismus
The exact mechanism of action of 3-oxo-N-(3-phenylpropyl)butanamidetam is not fully understood. It is believed to enhance cholinergic and glutamatergic neurotransmission, which are involved in memory and learning. It may also increase dopamine and norepinephrine levels in the brain, which are involved in attention and motivation.
Biochemische Und Physiologische Effekte
Phenylpiracetam has been shown to increase cerebral blood flow and oxygen consumption in animal studies. It may also increase glucose metabolism in the brain, which is important for energy production. It has been shown to have anti-amnesic and anti-inflammatory effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-oxo-N-(3-phenylpropyl)butanamidetam in lab experiments is its potential cognitive enhancing effects. It may improve memory, learning, and attention in animal models, which could be useful in studying cognitive function. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 3-oxo-N-(3-phenylpropyl)butanamidetam. One area of interest is its potential use in treating cognitive impairment in Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or athletes. Additionally, further research is needed to fully understand the mechanism of action of 3-oxo-N-(3-phenylpropyl)butanamidetam and its effects on brain function.
Synthesemethoden
The synthesis of 3-oxo-N-(3-phenylpropyl)butanamide involves the reaction of 4-phenyl-2-pyrrolidone with bromine and potassium hydroxide to form 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide. This compound is then reacted with 3-chloropropionyl chloride to form 3-oxo-N-(3-phenylpropyl)butanamide.
Wissenschaftliche Forschungsanwendungen
Phenylpiracetam has been studied for its potential cognitive enhancing effects. It has been shown to improve memory, learning, and attention in animal studies. In human studies, it has been shown to improve cognitive function in patients with cognitive impairment due to stroke, traumatic brain injury, or encephalopathy.
Eigenschaften
CAS-Nummer |
112369-47-8 |
|---|---|
Produktname |
3-oxo-N-(3-phenylpropyl)butanamide |
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
3-oxo-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H17NO2/c1-11(15)10-13(16)14-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) |
InChI-Schlüssel |
XXOBEWUNERKREQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCCCC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)CC(=O)NCCCC1=CC=CC=C1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



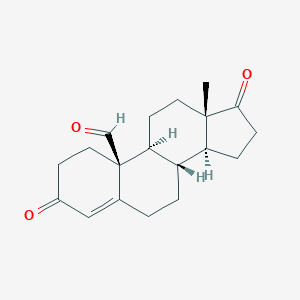
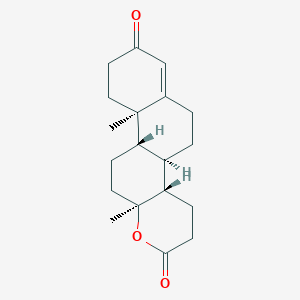
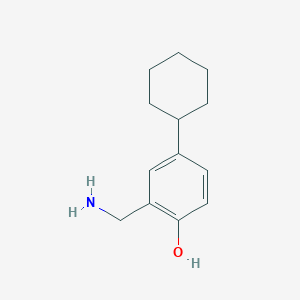
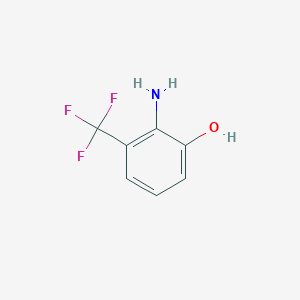
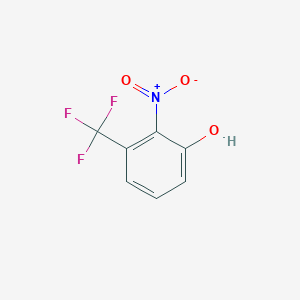

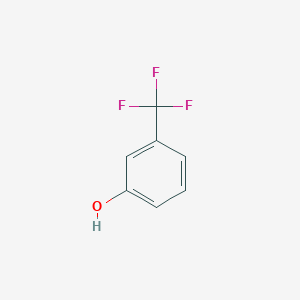
![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
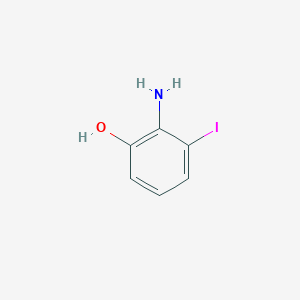
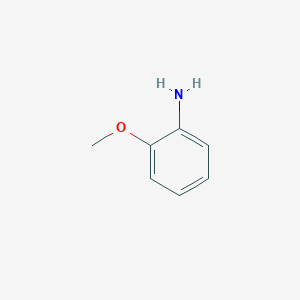
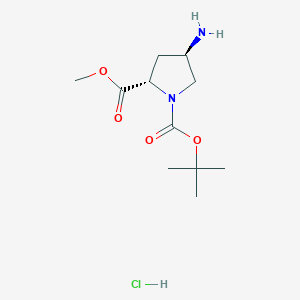
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
